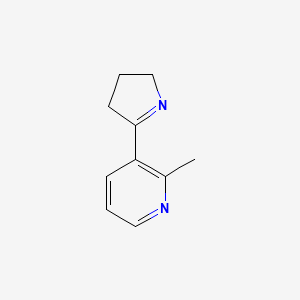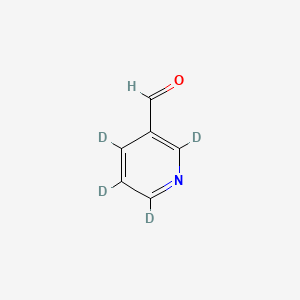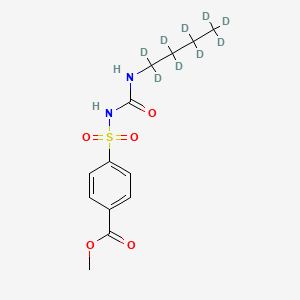
4-Carboxy Tolbutamide-d9 Ethyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Carboxy Tolbutamide-d9 Ethyl Ester (4-CTEE) is a synthetic compound that is widely used in scientific research. It has a wide range of applications, from biochemical and physiological studies to drug development and pharmacological research. 4-CTEE is a derivative of tolbutamide, a drug that is used to treat type 2 diabetes. 4-CTEE has been used in numerous scientific studies due to its unique properties and its ability to bind to various proteins and receptors in the body.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 4-Carboxy Tolbutamide-d9 Ethyl Ester involves the conversion of Tolbutamide-d9 to its ethyl ester followed by carboxylation using carbon dioxide.
Starting Materials
Tolbutamide-d9, Ethanol, Sodium hydroxide, Carbon dioxide
Reaction
Step 1: Tolbutamide-d9 is reacted with ethanol in the presence of a base catalyst like sodium hydroxide to form 4-Ethoxy Tolbutamide-d9., Step 2: 4-Ethoxy Tolbutamide-d9 is then reacted with carbon dioxide in the presence of a suitable catalyst to form 4-Carboxy Tolbutamide-d9 Ethyl Ester.
Applications De Recherche Scientifique
4-Carboxy Tolbutamide-d9 Ethyl Ester has been used in numerous scientific research studies for its unique properties and its ability to bind to various proteins and receptors in the body. It has been used in studies of diabetes, hypertension, and obesity, as well as in studies of the metabolism and pharmacology of drugs. 4-Carboxy Tolbutamide-d9 Ethyl Ester has also been used in studies of the effects of environmental pollutants on the human body and in studies of the mechanisms of action of various drugs.
Mécanisme D'action
The mechanism of action of 4-Carboxy Tolbutamide-d9 Ethyl Ester is not fully understood, but it is believed to interact with various proteins and receptors in the body. It is thought to bind to the enzyme glycogen phosphorylase, which is involved in the breakdown of glycogen in the body. This binding leads to an increase in the activity of this enzyme, which in turn leads to an increase in glucose production in the body.
Effets Biochimiques Et Physiologiques
4-Carboxy Tolbutamide-d9 Ethyl Ester has been shown to have various biochemical and physiological effects in the body. It has been shown to increase glucose production in the body, as well as increase the activity of glycogen phosphorylase. It has also been shown to increase the activity of other enzymes involved in the metabolism of carbohydrates and fats. In addition, 4-Carboxy Tolbutamide-d9 Ethyl Ester has been shown to increase the production of insulin, which is important for controlling blood sugar levels.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Carboxy Tolbutamide-d9 Ethyl Ester in lab experiments is its ability to bind to various proteins and receptors in the body. This makes it an ideal compound for studying the effects of drugs on these proteins and receptors. Additionally, 4-Carboxy Tolbutamide-d9 Ethyl Ester is relatively easy to synthesize, making it a cost-effective option for lab experiments. However, there are some limitations to using 4-Carboxy Tolbutamide-d9 Ethyl Ester in lab experiments. It has a relatively short half-life, meaning that its effects are only seen for a short period of time. Additionally, 4-Carboxy Tolbutamide-d9 Ethyl Ester can be toxic in high doses, so it is important to use it with caution in lab experiments.
Orientations Futures
The future of 4-Carboxy Tolbutamide-d9 Ethyl Ester is bright, as it has numerous potential applications in scientific research. One potential future direction is to use 4-Carboxy Tolbutamide-d9 Ethyl Ester in the development of new drugs for the treatment of diabetes, hypertension, and obesity. Additionally, 4-Carboxy Tolbutamide-d9 Ethyl Ester could be used to study the effects of environmental pollutants on the human body. Finally, 4-Carboxy Tolbutamide-d9 Ethyl Ester could be used in the development of new drugs for the treatment of various diseases and disorders.
Propriétés
IUPAC Name |
methyl 4-(1,1,2,2,3,3,4,4,4-nonadeuteriobutylcarbamoylsulfamoyl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S/c1-3-4-9-14-13(17)15-21(18,19)11-7-5-10(6-8-11)12(16)20-2/h5-8H,3-4,9H2,1-2H3,(H2,14,15,17)/i1D3,3D2,4D2,9D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNXHCAHLBRDBT-ZYWCKPJZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])NC(=O)NS(=O)(=O)C1=CC=C(C=C1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.41 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Carboxy Tolbutamide-d9 Ethyl Ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone-d5](/img/structure/B563402.png)

![6-Benzyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-B]pyridine-5,7-dione](/img/structure/B563405.png)
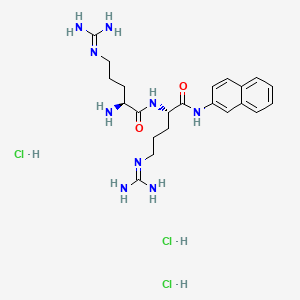
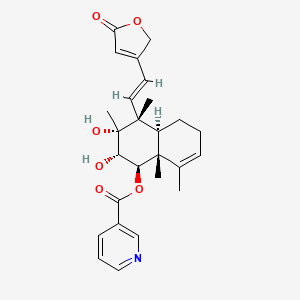
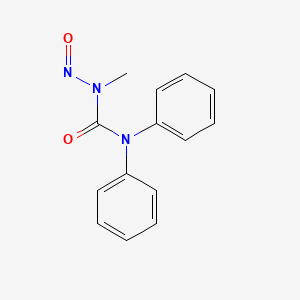
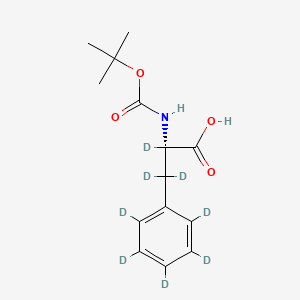
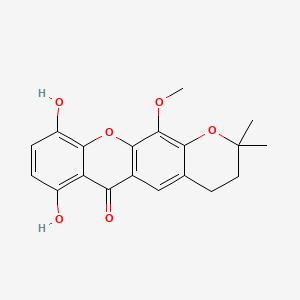
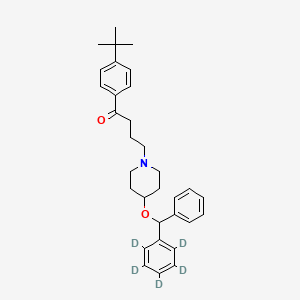
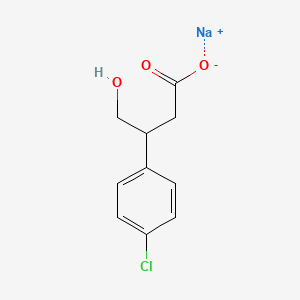
![Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-methyl-, (S)-,[S-(R*,R*)]-2,3-dihydroxybutanedioate (1:1) (salt)](/img/structure/B563420.png)
